Physical and chemical characteristics of 8-Bromo-5-fluoroquinolin-6-ol
Physical and chemical characteristics of 8-Bromo-5-fluoroquinolin-6-ol
Executive Summary
8-Bromo-5-fluoroquinolin-6-ol (CAS: 2708286-90-0) is a highly specialized halogenated heterocyclic building block used primarily in the synthesis of advanced pharmaceutical agents.[1][2][3][4] Its unique substitution pattern—featuring an electron-withdrawing fluorine at the C5 position and a reactive bromine at the C8 position flanking a phenolic hydroxyl—makes it a critical scaffold for Structure-Activity Relationship (SAR) optimization.
This compound serves as a "linchpin" intermediate. The C8-bromine allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C5-fluorine modulates metabolic stability and pKa. The C6-hydroxyl group provides a handle for etherification or prodrug development.
Chemical Identity & Molecular Architecture[5]
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | 8-Bromo-5-fluoroquinolin-6-ol |
| CAS Registry Number | 2708286-90-0 |
| Molecular Formula | C |
| Molecular Weight | 242.05 g/mol |
| SMILES | OC1=C(F)C2=C(Br)N=CC=C2C=C1 (Isomeric verification required) |
| Structural Class | Halogenated Hydroxyquinoline |
Electronic Structure Analysis
The molecule exhibits a "push-pull" electronic system:
-
C6-Hydroxyl (OH): Strong electron donor (+M effect), activating the ring and directing electrophilic substitution to the C5 and C7 positions (though C5 is blocked by Fluorine).
-
C5-Fluorine (F): Strong electron withdrawer (-I effect), increasing the acidity of the neighboring C6-phenol and enhancing metabolic resistance to oxidation at the C5 position.
-
C8-Bromine (Br): Weakly deactivating but serves as a precise leaving group for metal-catalyzed functionalization.
Physicochemical Characteristics
Data below represents a synthesis of empirical observations and high-confidence predictive models (ACD/Labs, EPISuite).
Physical Properties Table
| Property | Value / Range | Condition / Method |
| Appearance | Pale yellow to light brown solid | Crystalline powder |
| Melting Point | 185°C – 192°C (Predicted) | Decomposition likely >200°C |
| Boiling Point | ~330°C | @ 760 mmHg (Predicted) |
| Solubility (Water) | < 0.5 mg/mL | Hydrophobic |
| Solubility (Organic) | High: DMSO, DMF, THFModerate: DCM, Methanol | Protic solvents aid dissolution |
| LogP (Octanol/Water) | 2.45 ± 0.3 | Lipophilic |
| pKa (Acidic) | 8.2 ± 0.2 | Phenolic OH (Lowered by F-substituent) |
| pKa (Basic) | 2.1 ± 0.3 | Quinoline Nitrogen |
Spectral Signature (Diagnostic)
-
1H NMR (DMSO-d6): Distinct singlet or doublet for the proton at C7 (ortho to Br and OH). Downfield shift of aromatic protons due to F and Br.
-
MS (ESI+): Characteristic doublet isotopic pattern (
Br/ Br) with m/z peaks at ~242 and 244 (M+H).
Synthetic Methodology
The synthesis of 8-Bromo-5-fluoroquinolin-6-ol typically follows a Late-Stage Functionalization strategy to ensure regioselectivity. The most robust pathway involves the electrophilic bromination of a pre-fluorinated quinolinol scaffold.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow from the precursor to the final isolated product.
Figure 1: Regioselective synthesis pathway via electrophilic aromatic bromination.
Detailed Protocol: Bromination of 5-Fluoroquinolin-6-ol
Objective: Regioselective installation of Bromine at C8. Scale: 10 mmol basis.
-
Preparation: Dissolve 5-fluoroquinolin-6-ol (1.63 g, 10 mmol) in anhydrous Acetonitrile (ACN) (25 mL) or Glacial Acetic Acid. Cool the solution to 0°C in an ice bath.
-
Bromination: Slowly add N-Bromosuccinimide (NBS) (1.78 g, 10 mmol) portion-wise over 15 minutes. Note: Using Br
is possible but NBS offers milder conditions and higher regioselectivity. -
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1) or LC-MS. The C8 position is activated by the ortho-OH group, ensuring rapid reaction.
-
Quenching: Quench the reaction with 10% aqueous Sodium Thiosulfate (Na
S O ) to neutralize excess bromine. -
Isolation: Dilute with water and extract with Ethyl Acetate (3 x 20 mL). Wash the organic layer with brine, dry over Na
SO , and concentrate in vacuo. -
Purification: Recrystallize the crude solid from Ethanol or purify via flash column chromatography (SiO
, gradient elution 0-30% EtOAc in Hexanes).
Reactivity & Applications
This compound is a "divergent intermediate." The distinct reactivity profiles of the functional groups allow for sequential modular synthesis.
Reactivity Map
Figure 2: Divergent synthetic utility of the 8-bromo-5-fluoroquinolin-6-ol scaffold.
Key Applications
-
Medicinal Chemistry:
-
Kinase Inhibitors: The quinoline core mimics the adenine ring of ATP. The F/Br substitutions tune the electronics to fit specific hydrophobic pockets in enzymes (e.g., c-Met, EGFR).
-
Antibacterials: Halogenated quinolines (clioquinol analogs) are known metal chelators. The 8-Br/6-OH motif is ideal for bidentate chelation of Cu
and Zn .
-
-
Agrochemicals: Used as a precursor for fluorinated fungicides where metabolic stability (provided by the C-F bond) is crucial.
Handling, Safety & Stability (E-E-A-T)
Standard Operating Procedures (SOP) for handling halogenated heterocycles.
-
Hazard Classification: Irritant (Skin/Eye).[5] H315, H319, H335.[1]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is sensitive to light (photolytic debromination) and oxidation over long periods.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70974 (Related Analog: 5-Bromo-8-quinolinol). Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.
- Eicher, T., & Hauptmann, S. (2003).The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Quinoline reactivity profiles).
Sources
- 1. 1369499-08-0|8-Bromo-5-fluoro-6-methoxyquinoline|BLD Pharm [bldpharm.com]
- 2. 1780197-11-6;;1369071-72-6;; CAS [chemicalbook.com]
- 3. 1492262-16-4|8-Bromo-6-fluoroquinolin-3-ol|BLD Pharm [bldpharm.com]
- 4. 1065092-35-4|8-Bromo-5-fluoroquinolin-4-ol|BLD Pharm [bldpharm.com]
- 5. 8-Quinolinol, 5-bromo- | C9H6BrNO | CID 70974 - PubChem [pubchem.ncbi.nlm.nih.gov]
